The compound "4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid" is a derivative of pyridazinone, a class of heterocyclic compounds known for their diverse biological activities. Research has shown that pyridazinone derivatives exhibit a range of pharmacological properties, including antihypertensive, antiplatelet, and antimicrobial activities. These compounds have been synthesized and modified to enhance their efficacy and to explore their potential in various therapeutic areas.
The antihypertensive activity of pyridazinone derivatives is attributed to their ability to activate potassium channels, which leads to vasodilation and a subsequent decrease in blood pressure1. The introduction of electron-withdrawing substituents, particularly at the C-6 position, has been found to be crucial for optimal activity. Moreover, the presence of a 3-hydroxy group in the chromanols, which can be esterified with short-chain acids, maintains the antihypertensive activity1. The synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives has also shown potential antibacterial and antitubercular properties, indicating a broad spectrum of biological activities for these compounds7.
Pyridazinone derivatives have been extensively studied for their antihypertensive effects. Compounds such as 4-(1,2-dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile have been developed as coronary vasodilators and for the treatment of angina pectoris1. The modification of the pyridazinone core structure has led to the discovery of new compounds with significant hypotensive action, some of which are more potent than traditional antihypertensive drugs5.
The 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown to inhibit platelet aggregation and possess hypotensive activities5. These compounds have been found to be significantly more effective than acetylsalicylic acid (aspirin) in vitro and ex vivo, suggesting their potential use as antiplatelet agents in cardiovascular diseases.
The synthesis of new pyridazinone derivatives has expanded their application to antimicrobial and antitubercular therapy. Compounds with 4-pyrrol-1-yl benzoic acid hydrazide analogs have demonstrated promising antibacterial and antitubercular activities against various strains, including Mycobacterium tuberculosis7. The structural diversity of these compounds allows for the exploration of different mechanisms of action against microbial pathogens.
The use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent for the amidation of carboxylic acids has been reported6. This method provides a chemoselective approach to synthesize amides under mild conditions, which is valuable in the field of organic synthesis and pharmaceutical chemistry.
Derivatives of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid have been synthesized and evaluated for their cytotoxicity against cancer cell lines and antioxidant activities10. These compounds have shown significant inhibition of cancer cell growth and possess antioxidant properties, which could be beneficial in the development of new anticancer therapies.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7